4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-
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Overview
Description
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- is a complex organic compound with the molecular formula C22H24N4O and a molecular weight of 360.45 . This compound is characterized by the presence of a morpholine ring, an ethanamine group, and a pyridazinyl group substituted with two phenyl rings. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4,6-diphenyl-3-pyridazinyl chloride with 4-morpholineethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Chemical Reactions Analysis
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Scientific Research Applications
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)- can be compared with other similar compounds, such as:
4-Morpholineethanamine, N-(4-methyl-6-phenyl-3-pyridazinyl)-: This compound has a similar structure but with a methyl group instead of a phenyl group, leading to different chemical and biological properties.
4-Morpholineethanamine, N-(4,6-diphenyl-3-pyridazinyl)-: This compound is unique due to the presence of two phenyl groups on the pyridazinyl ring, which can influence its reactivity and interactions with molecular targets.
Properties
CAS No. |
118270-30-7 |
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Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4,6-diphenylpyridazin-3-amine |
InChI |
InChI=1S/C22H24N4O/c1-3-7-18(8-4-1)20-17-21(19-9-5-2-6-10-19)24-25-22(20)23-11-12-26-13-15-27-16-14-26/h1-10,17H,11-16H2,(H,23,25) |
InChI Key |
VFDGPNZXYGOKDB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC2=NN=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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